
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is a type of ionic liquid with the molecular formula C17H33BrN2 and a molecular weight of 345.36 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by a long dodecyl chain attached to the imidazolium ring, which imparts hydrophobic properties, while the bromide ion provides ionic conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-dodecyl bromide with 2,3-dimethylimidazole under reflux conditions in an organic solvent such as acetonitrile . The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or nitrate through ion exchange reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction: These reactions may require specific catalysts and controlled conditions to proceed efficiently.
Major Products:
Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and thermal stability.
Biology: Investigated for its antimicrobial properties against a wide range of bacteria and fungi.
Industry: Utilized in chemical separations, electrochemistry, and as a component in functional materials.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can disrupt microbial cell membranes, leading to antimicrobial activity . In chemical reactions, the ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is unique due to its specific combination of a long dodecyl chain and the imidazolium ring, which imparts both hydrophobic and ionic properties. This makes it particularly effective in applications requiring both solubility in organic solvents and ionic conductivity .
Properties
CAS No. |
61546-10-9 |
|---|---|
Molecular Formula |
C17H35BrN2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-dodecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C17H34N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-19-16-15-18(3)17(19)2;/h15-17H,4-14H2,1-3H3;1H |
InChI Key |
CFBOYJMSITUWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




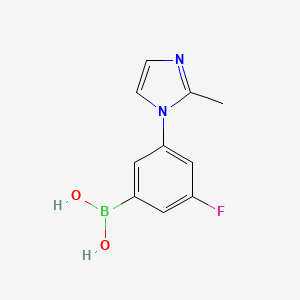
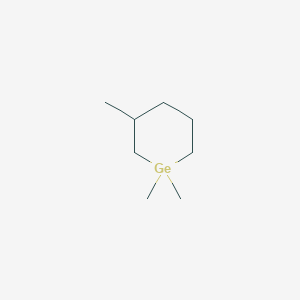
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)

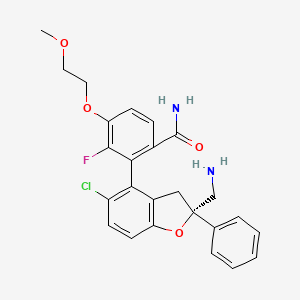

![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
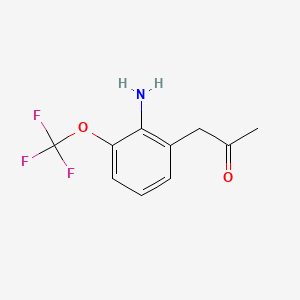
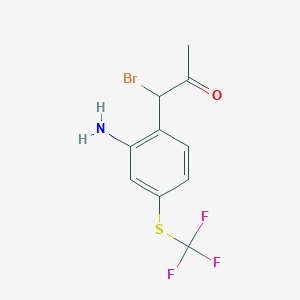
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)


